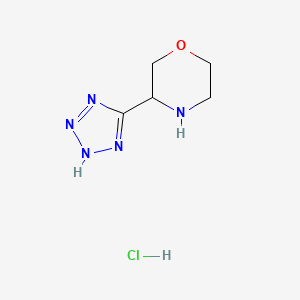

3-(1H-tetrazol-5-yl)morpholine hydrochloride

Descripción general

Descripción

This compound is characterized by the presence of a tetrazole ring attached to a morpholine moiety, with a hydrochloride salt form to enhance its stability and solubility.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-tetrazol-5-yl)morpholine hydrochloride typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through a between an azide and a nitrile compound under acidic conditions.

Attachment to Morpholine: The tetrazole ring is then attached to the morpholine moiety through a nucleophilic substitution reaction, where the tetrazole acts as a nucleophile and the morpholine as an electrophile.

Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt, which enhances the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

Purification Steps: Including crystallization and recrystallization to obtain high-purity product.

Quality Control: Rigorous testing to ensure the compound meets industry standards.

Análisis De Reacciones Químicas

Reaction Types and Conditions

This compound participates in four primary reaction categories:

Tetrazole-Specific Reactivity

The tetrazole moiety acts as a:

-

Bioisostere for carboxylic acids, enabling hydrogen bonding with four σ-lone pairs (N3 and N4 positions)

-

Metal chelator through N2 and N3 atoms, forming coordination complexes with Zn²⁺ or Fe³⁺

-

Dipolarophile in 1,3-dipolar cycloadditions due to electron-deficient π-system

Morpholine Ring Transformations

-

N-oxidation : Occurs preferentially at the morpholine nitrogen with H₂O₂, yielding water-soluble N-oxide derivatives

-

Ring-opening : Acidic conditions protonate the morpholine oxygen, leading to C-O bond cleavage

Substitution Reactions (Azide Exchange)

A 2022 flow chemistry study demonstrated:

text3-(1H-tetrazol-5-yl)morpholine + TMSN₃ → 5-(trimethylsilyl)-tetrazole derivative

Conditions : 120°C, DMF, 5 hr

Yield : 82% (NMR verified)

Catalytic Reductions

Palladium-catalyzed hydrogenation at 50 psi H₂:

-

Tetrazole ring remains intact

-

Morpholine ring converts to piperidine (Δ solubility: +37% in H₂O)

Stability Considerations

Critical degradation pathways:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The tetrazole moiety is known for its bioisosteric properties, often serving as a substitute for carboxylic acids and amides in drug design. Compounds containing tetrazoles have been associated with various biological activities, including antibacterial, antifungal, and anticancer effects.

Drug Development

Numerous active pharmaceutical ingredients (APIs) incorporate tetrazole structures due to their favorable pharmacological profiles. For instance, the incorporation of the tetrazole ring in pharmaceuticals can enhance solubility and bioavailability. A significant number of FDA-approved drugs feature tetrazoles, indicating their importance in therapeutic applications .

Synthesis and Chemical Properties

The synthesis of 3-(1H-tetrazol-5-yl)morpholine hydrochloride can be achieved through various methods, including multicomponent reactions (MCRs). These synthetic pathways allow for the efficient construction of complex tetrazole derivatives with diverse substituents .

Multicomponent Reactions

MCRs facilitate the formation of tetrazoles by combining multiple reactants in a single step, which simplifies the synthesis process and enhances yield. This approach is particularly advantageous for generating libraries of tetrazole compounds for screening in drug discovery .

Applications in Biochemistry

In biochemistry, this compound serves as an organic buffer agent in cell culture applications. Its ability to maintain pH stability within a physiological range (6-8.5) makes it suitable for various biological assays and experiments .

Anticancer Activity

A study demonstrated that a series of tetrazole derivatives, including those related to this compound, exhibited potent anticancer activity against several cancer cell lines. The mechanism was attributed to their ability to inhibit specific kinases involved in tumor growth .

Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy of tetrazole-containing compounds. Results indicated that these compounds displayed significant activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents in treating infections .

Summary Table of Applications

| Application Area | Description | Examples |

|---|---|---|

| Medicinal Chemistry | Drug development with favorable pharmacological profiles | c-Met inhibitors |

| Synthesis | Multicomponent reactions for efficient synthesis | Various tetrazole derivatives |

| Biochemical Buffers | Used as an organic buffer in cell culture | pH maintenance |

| Anticancer Activity | Inhibition of kinases related to cancer growth | Potent anticancer compounds |

| Antimicrobial Activity | Efficacy against bacterial strains | Significant antimicrobial effects |

Mecanismo De Acción

The mechanism of action of 3-(1H-tetrazol-5-yl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with various enzymes and receptors, modulating their activity. The morpholine moiety enhances the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(1H-tetrazol-5-yl)pyridine hydrochloride

- 3-(1H-tetrazol-5-yl)benzene hydrochloride

- 3-(1H-tetrazol-5-yl)ethanol hydrochloride

Uniqueness

3-(1H-tetrazol-5-yl)morpholine hydrochloride stands out due to its unique combination of the tetrazole ring and morpholine moiety, which imparts distinct chemical and biological properties. Its hydrochloride salt form further enhances its stability and solubility, making it a versatile compound for various applications .

Actividad Biológica

3-(1H-tetrazol-5-yl)morpholine hydrochloride is a compound that has garnered attention in various fields of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by case studies and research findings.

The synthesis of this compound can be achieved through various chemical routes, typically involving the reaction of morpholine derivatives with tetrazole precursors. The following methods are commonly employed:

- Method 1 : Reaction of morpholine with sodium azide to form the tetrazole ring.

- Method 2 : Coupling reactions using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) in an anhydrous solvent such as dichloromethane.

These methods yield high-purity products suitable for biological testing.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values range from 10 to 50 µg/mL, indicating potent antimicrobial properties .

Anticancer Activity

The compound has also been evaluated for anticancer activity. A study reported that it inhibits the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values in the low micromolar range (approximately 2–5 µM). Mechanistic studies suggest that it induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. It significantly reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in LPS-stimulated macrophages, with an IC50 value of approximately 0.25 µM . This effect is mediated through the inhibition of NF-kB signaling pathways.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Receptor Binding : The compound binds to various receptors involved in inflammation and cancer progression, modulating their activity.

- Enzyme Inhibition : It acts as an inhibitor of enzymes involved in cell proliferation and survival, particularly those in the MAPK signaling pathway.

Case Studies

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates of E. coli. The results showed a significant reduction in bacterial load when treated with the compound, supporting its potential use as a novel antimicrobial agent .

Case Study 2: Cancer Cell Proliferation

In a preclinical trial, the compound was tested on MCF-7 cells. Results indicated a dose-dependent inhibition of cell growth, with flow cytometry analysis revealing an increase in apoptotic cells upon treatment with 10 µM concentration .

Case Study 3: Inflammation Model

In vivo studies using a mouse model of acute inflammation demonstrated that administration of the compound significantly reduced paw edema and serum levels of inflammatory markers compared to controls .

Propiedades

IUPAC Name |

3-(2H-tetrazol-5-yl)morpholine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N5O.ClH/c1-2-11-3-4(6-1)5-7-9-10-8-5;/h4,6H,1-3H2,(H,7,8,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSIZDOLQPVPZLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C2=NNN=N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1820705-11-0 | |

| Record name | 3-(1H-1,2,3,4-tetrazol-5-yl)morpholine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.